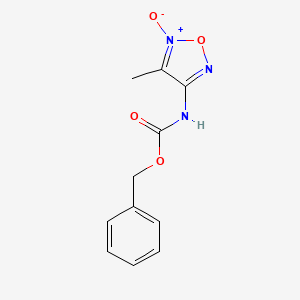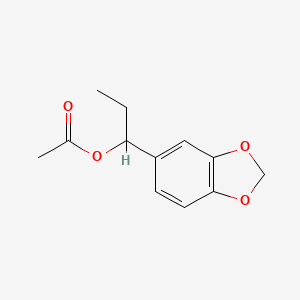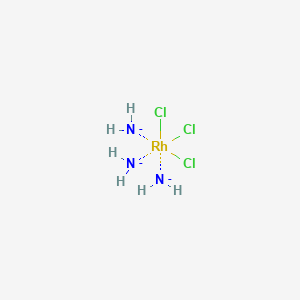
Rhenium ammine chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triamminetrichlororhodium is a coordination compound with the formula Cl₃H₉N₃Rh. It features a rhodium atom bonded to three chlorine atoms and three ammonia molecules. This compound is known for its unique reactivity and selectivity, making it valuable in the field of organometallic chemistry and catalysis .
准备方法
Synthetic Routes and Reaction Conditions
Triamminetrichlororhodium can be synthesized through various methods. One common approach involves the reaction of rhodium trichloride with ammonia in an aqueous solution. The reaction typically proceeds under mild conditions, with the rhodium trichloride being dissolved in water and ammonia gas being bubbled through the solution. The resulting product is then isolated by filtration and dried .
Industrial Production Methods
In industrial settings, the production of triamminetrichlororhodium often involves large-scale reactors where rhodium trichloride and ammonia are reacted under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques .
化学反应分析
Types of Reactions
Triamminetrichlororhodium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to lower oxidation state rhodium species.
Substitution: The ammonia ligands can be substituted with other ligands such as phosphines or carbonyls.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are often used.
Substitution: Ligand exchange reactions typically occur in the presence of excess ligand and under mild heating.
Major Products Formed
Oxidation: Higher oxidation state rhodium complexes.
Reduction: Lower oxidation state rhodium species.
Substitution: New rhodium complexes with different ligands.
科学研究应用
Triamminetrichlororhodium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydrogenation and hydroformylation.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme mimetics and as a probe for studying metal-protein interactions.
Medicine: Research is ongoing into its potential use in cancer therapy due to its ability to interact with DNA and proteins.
作用机制
The mechanism by which triamminetrichlororhodium exerts its effects involves its ability to coordinate with various substrates. The rhodium center can activate carbon-hydrogen bonds and facilitate the formation of new carbon-carbon and carbon-heteroatom bonds. This activation is crucial for its catalytic activity in organic synthesis. The compound can also interact with biological molecules, potentially disrupting cellular processes and leading to therapeutic effects .
相似化合物的比较
Similar Compounds
Triamminetrichloroplatinum: Similar in structure but with platinum instead of rhodium.
Triamminetrichloroiridium: Contains iridium in place of rhodium.
Triamminetrichloropalladium: Features palladium instead of rhodium.
Uniqueness
Triamminetrichlororhodium is unique due to its specific reactivity and selectivity, which are influenced by the electronic properties of the rhodium center. Compared to its platinum, iridium, and palladium analogs, triamminetrichlororhodium often exhibits different catalytic behaviors and efficiencies, making it a valuable compound in both research and industrial applications .
属性
CAS 编号 |
21264-82-4 |
|---|---|
分子式 |
Cl3H6N3Rh-3 |
分子量 |
257.33 g/mol |
IUPAC 名称 |
azanide;trichlororhodium |
InChI |
InChI=1S/3ClH.3H2N.Rh/h3*1H;3*1H2;/q;;;3*-1;+3/p-3 |
InChI 键 |
NUKRFSTXPSAJAE-UHFFFAOYSA-K |
规范 SMILES |
[NH2-].[NH2-].[NH2-].Cl[Rh](Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


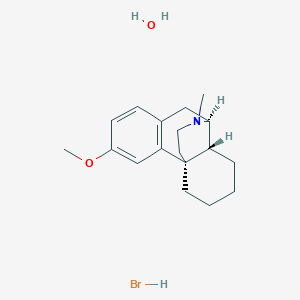
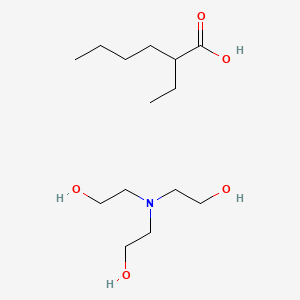
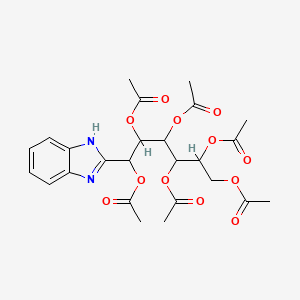
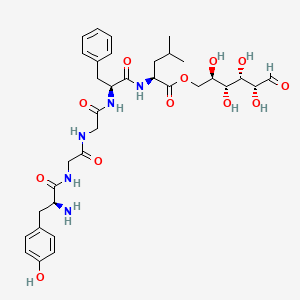
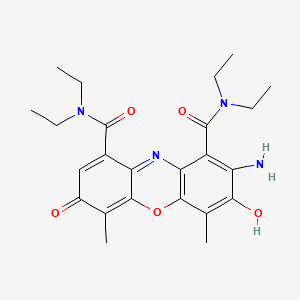
![1,1'-[(Cyclohexylidenemethylene)disulfanediyl]dibenzene](/img/structure/B12793600.png)
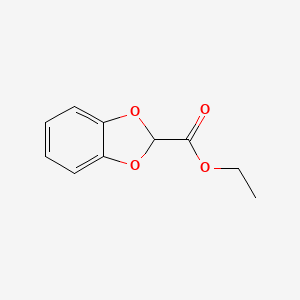
![barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12793609.png)
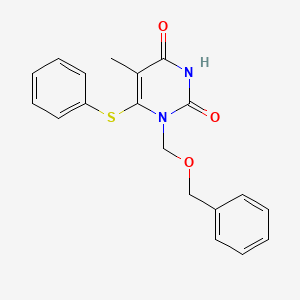
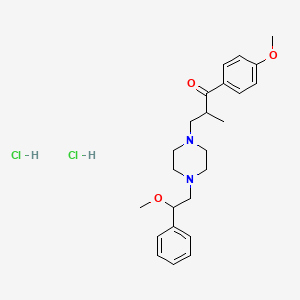
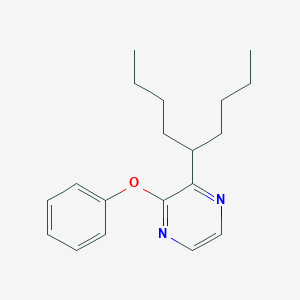
![(2R)-3-[3-chloro-4-[[(1R,13S,16S,17R,28R)-20-chloro-5,8,10,17,24-pentahydroxy-13-methoxycarbonyl-28-[(2-methylpropan-2-yl)oxycarbonylamino]-15,29,31-trioxo-22-oxa-14,30,32-triazahexacyclo[14.14.2.218,21.12,6.123,27.07,12]hexatriaconta-2(36),3,5,7(12),8,10,18,20,23,25,27(33),34-dodecaen-25-yl]oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B12793636.png)
